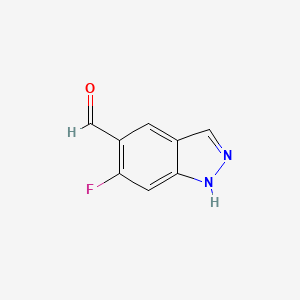

6-fluoro-1H-indazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWTYNPFUNLQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-fluoro-1H-indazole-5-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-fluoro-1H-indazole-5-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a precursor for synthesizing complex molecules with significant therapeutic potential, particularly kinase inhibitors. Its precise structure, featuring a fluorine atom and an aldehyde group on the indazole core, offers unique opportunities for molecular scaffolding and interaction with biological targets. However, the synthesis of this molecule is non-trivial, demanding careful regiochemical control. This guide provides an in-depth exploration of scientifically robust pathways for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. We will dissect two primary synthetic strategies: a linear synthesis commencing from a substituted aniline precursor and a convergent approach utilizing directed ortho-metalation on a pre-formed indazole scaffold. This document emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides detailed, actionable protocols.

Introduction: Significance and Synthetic Challenges

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core and participate in various biological interactions, including critical hydrogen bonding.[1][2] The addition of a fluorine atom at the C6 position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The C5-carbaldehyde group serves as a versatile chemical handle, enabling a wide array of subsequent transformations such as reductive amination, Wittig reactions, and condensations to build molecular complexity.

The primary synthetic challenge lies in achieving regioselective formylation at the C5 position of the 6-fluoro-1H-indazole core. Standard electrophilic aromatic substitution reactions on indazoles, such as the Vilsmeier-Haack or Friedel-Crafts formylations, typically show a strong preference for the C3 position.[3] Therefore, direct formylation of 6-fluoro-1H-indazole is generally ineffective for producing the desired C5 isomer, necessitating more sophisticated, multi-step strategies. This guide details two such effective pathways.

Pathway I: Linear Synthesis via Diazotization and Cyclization

This strategy builds the indazole ring from an appropriately substituted aniline precursor. The key steps involve the formation of the heterocyclic ring via a diazotization-cyclization reaction, a classic and reliable method for indazole synthesis.[4][5] This pathway offers excellent control over the final substitution pattern based on the choice of the starting material.

Overall Synthetic Workflow

The linear synthesis begins with 4-fluoro-2-methylaniline and proceeds through nitration, indazole formation, and subsequent functional group manipulation to install the aldehyde.

Caption: Linear synthesis of this compound.

Mechanistic Insights and Experimental Rationale

-

Step 1: Nitration of 4-Fluoro-2-methylaniline. The initial step involves the regioselective nitration of 4-fluoro-2-methylaniline. The amino group is a strong ortho-, para-director. The position para to the amine is blocked by the fluorine atom, and one ortho position is blocked by the methyl group. Therefore, nitration is directed to the open ortho position (C5), yielding 4-fluoro-2-methyl-5-nitroaniline. Acetanilide protection of the amine is often employed to moderate the reaction and prevent over-nitration.

-

Step 2: Acetylation. The amino group of the nitroaniline is acetylated using acetic anhydride. This serves a dual purpose: it protects the amine during the subsequent diazotization and transforms it into an N-acetyl group which is essential for the cyclization mechanism, a variant of the Davis-Beirut reaction.

-

Step 3: Diazotization and Cyclization. This is the key ring-forming step. The acetylated aniline is treated with a nitrosating agent like sodium nitrite in acetic anhydride. This generates an N-nitrosoacetamide intermediate. Upon heating, this intermediate rearranges and cyclizes, eliminating water to form the N-acetylated indazole ring.[5] The methyl group and the nitro group are ortho to each other, facilitating this intramolecular reaction.

-

Step 4: Reduction of the Nitro Group. The nitro group at the C5 position is selectively reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, leaving the indazole core and the fluorine atom intact.

-

Step 5: Sandmeyer-type Formylation. The final step converts the C5-amino group into the C5-carbaldehyde. This is achieved via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in a strong acid. The resulting diazonium salt is then treated with a formaldehyde equivalent (like formaldehyde oxime or formaldehyde itself) in the presence of a copper(I) or copper(II) salt catalyst to introduce the formyl group.

Experimental Protocol (Pathway I)

Step 1-2: Synthesis of N-(4-Fluoro-2-methyl-5-nitrophenyl)acetamide

-

To a stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in acetic anhydride (3.0 eq), add a catalytic amount of sulfuric acid at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Carefully add the reaction mixture to a pre-cooled mixture of concentrated sulfuric acid and nitric acid at 0 °C.

-

Stir for 3-4 hours, maintaining the temperature below 10 °C.

-

Pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until neutral, and dry to yield the crude product.

Step 3: Synthesis of 1-Acetyl-6-fluoro-5-nitro-1H-indazole

-

Suspend N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in acetic anhydride.

-

Cool the suspension to 0 °C and add sodium nitrite (1.5 eq) portion-wise.

-

Stir at 0-5 °C for 1 hour, then allow to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C for 2-3 hours until cyclization is complete (monitored by TLC).

-

Cool the mixture and pour it into ice water. Extract the product with ethyl acetate, wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 4-5: Synthesis of this compound

-

Dissolve 1-Acetyl-6-fluoro-5-nitro-1H-indazole (1.0 eq) in ethanol/ethyl acetate and add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

-

Filter the catalyst through Celite and concentrate the filtrate to obtain 1-Acetyl-6-fluoro-1H-indazol-5-amine.

-

Dissolve the amine in aqueous H₂SO₄ and cool to 0 °C. Add a solution of NaNO₂ (1.1 eq) dropwise.

-

In a separate flask, prepare a solution of CuSO₄ and aqueous formaldehyde. Add the prepared diazonium salt solution to this mixture at room temperature and stir for 2-4 hours.

-

During this step, the N-acetyl group is also hydrolyzed under the acidic conditions.

-

Extract the product with ethyl acetate, purify by column chromatography to yield this compound.

Pathway II: Convergent Synthesis via Directed Ortho-Metalation (DoM)

This more convergent approach begins with the pre-formed 6-fluoro-1H-indazole core and introduces the aldehyde group at the C5 position using the powerful technique of directed ortho-metalation (DoM).[1][6] This method relies on a directing group to temporarily coordinate with a strong base, facilitating deprotonation at a specific adjacent position.

Overall Synthetic Workflow

The key to this pathway is the temporary protection of the indazole N1-proton, which then allows the fluorine atom to direct lithiation to the C5 position.

Caption: Convergent synthesis via Directed Ortho-Metalation (DoM).

Mechanistic Insights and Experimental Rationale

-

Step 1: N-Protection. The acidic N-H proton of the indazole (pKa ≈ 14) would be immediately deprotonated by the strong organolithium base. To prevent this and to lock the tautomeric form, the nitrogen is protected. A tert-butoxycarbonyl (Boc) group is ideal as it is robust enough for the metalation step but can be easily removed under acidic conditions.

-

Step 2: Directed Ortho-Metalation. This is the crucial regioselective step. A strong, sterically hindered base like sec-butyllithium (s-BuLi), often in the presence of the chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA), is used at low temperature (-78 °C) to deprotonate the aromatic ring.[7] The fluorine atom at C6 is a moderate directing metalation group.[1] It directs the lithium base to deprotonate the adjacent C5 position through a complex-induced proximity effect, forming a transient C5-lithiated indazole species. The C7 position is also ortho to the fluorine, but C5 is generally more electronically activated and less sterically hindered by the fused ring system.

-

Step 3: Formylation (Quenching). The highly reactive C5-lithiated intermediate is quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a common and effective choice. The lithiated carbon attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to the desired aldehyde.

-

Step 4: Deprotection. The final step is the removal of the Boc protecting group. This is readily achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, which cleanly cleaves the carbamate to liberate the final product.

Experimental Protocol (Pathway II)

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-6-fluoro-1H-indazole

-

Dissolve 6-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. The crude product is often pure enough for the next step.

Step 2-3: Synthesis of 1-(tert-Butoxycarbonyl)-6-fluoro-1H-indazole-5-carbaldehyde

-

Dissolve the N-Boc protected indazole (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add s-BuLi (1.3 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

-

Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Step 4: Synthesis of this compound

-

Dissolve the purified N-Boc-5-carbaldehyde intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final product.

Data Summary and Pathway Comparison

| Parameter | Pathway I: Linear Synthesis | Pathway II: Convergent (DoM) |

| Starting Materials | 4-Fluoro-2-methylaniline | 6-Fluoro-1H-indazole |

| Number of Steps | ~5 steps | 4 steps |

| Key Reaction | Diazotization/Cyclization | Directed Ortho-Metalation |

| Reagent Profile | Uses classical reagents (acids, NaNO₂), hydrogenation | Requires pyrophoric organolithiums, anhydrous conditions |

| Regiocontrol | Excellent, defined by starting material | Excellent, defined by directing group |

| Scalability | Generally more scalable | Can be challenging due to cryogenic temperatures and pyrophoric reagents |

| Advantages | Avoids cryogenic/pyrophoric reagents. | More convergent, potentially higher overall yield from indazole core. |

| Disadvantages | Longer linear sequence. | Requires stringent anhydrous/inert atmosphere techniques. |

Conclusion

The synthesis of this compound can be successfully achieved through strategic, multi-step approaches that overcome the challenge of regiocontrol. The Linear Synthesis Pathway offers a robust and scalable route using well-established, classical reactions, where the final substitution pattern is unambiguously determined by the starting aniline. In contrast, the Directed Ortho-Metalation Pathway provides a more convergent and elegant solution, leveraging modern organometallic techniques to directly functionalize the pre-formed indazole core. The choice between these pathways will depend on the specific constraints of the laboratory, including the availability of starting materials, tolerance for cryogenic and pyrophoric reagents, and the desired scale of the synthesis. Both routes provide reliable access to this valuable building block, paving the way for the development of novel therapeutics.

References

- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). Google Scholar.

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. Available at: [Link]

-

Directed (ortho) Metallation. (n.d.). University of California, Irvine. Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

-

Directed ortho metalation. (n.d.). Grokipedia. Available at: [Link]

- Indazole derivatives. (2009). Google Patents.

-

Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Available at: [Link]

-

Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Available at: [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Available at: [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Method of synthesizing 1H-indazole compounds. (2011). Google Patents.

-

Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University. Available at: [Link]

-

Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University Bulletin for Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Directed Ortho Metalation [organic-chemistry.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. baranlab.org [baranlab.org]

A Technical Guide to the Spectroscopic Characterization of 6-fluoro-1H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, combining the privileged indazole scaffold with a reactive aldehyde and a fluorine substituent, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a predictive and comparative framework for its characterization. In the absence of directly published experimental spectra for this specific molecule, this document leverages data from closely related analogues and fundamental spectroscopic principles to provide a robust analytical guide. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, providing the rationale behind the expected chemical shifts, fragmentation patterns, and absorption bands.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a bicyclic heteroaromatic system that is isosteric with indole and has garnered substantial attention in pharmaceutical research.[1] Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability. Furthermore, the carbaldehyde group serves as a versatile synthetic handle for further molecular elaboration through various chemical transformations.[2]

The subject of this guide, this compound, with the molecular formula C₈H₅FN₂O and a molecular weight of 164.139 g/mol , is therefore a compound with high potential for the development of novel bioactive molecules.[3] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and aldehyde groups. The predicted chemical shifts and coupling constants are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.2 | s | - | Singlet due to no adjacent protons. |

| H-4 | ~7.8 | d | ~9.0 | Doublet due to coupling with the fluorine atom at position 6 (⁴JHF). |

| H-7 | ~7.5 | d | ~9.0 | Doublet due to coupling with the fluorine atom at position 6 (³JHF). |

| -CHO | ~10.2 | s | - | Characteristic downfield shift for an aldehyde proton. |

| N-H | ~13.5 | br s | - | Broad singlet due to proton exchange and quadrupolar relaxation. |

Rationale: The predictions are based on the analysis of related structures. For instance, in 6-fluoro-1H-indazole-3-carboxaldehyde, the aromatic protons appear in a similar region.[5] The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. The N-H proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift.[6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which is a valuable diagnostic tool.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Rationale |

| C-3 | ~135 | - | Aromatic carbon adjacent to two nitrogen atoms. |

| C-3a | ~122 | d, ~10 | Coupling to fluorine (³JCF). |

| C-4 | ~115 | d, ~25 | Coupling to fluorine (²JCF). |

| C-5 | ~125 | d, ~5 | Coupling to fluorine (³JCF). |

| C-6 | ~160 | d, ~245 | Large one-bond C-F coupling constant is characteristic. |

| C-7 | ~100 | d, ~25 | Coupling to fluorine (²JCF). |

| C-7a | ~140 | d, ~15 | Coupling to fluorine (⁴JCF). |

| -CHO | ~190 | - | Characteristic chemical shift for an aldehyde carbonyl carbon. |

Rationale: The chemical shifts are estimated based on the known effects of fluorine and aldehyde substituents on a benzene ring and data from 6-fluoro-1H-indazole-3-carboxaldehyde.[5] The carbon directly attached to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, and four-bond couplings.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 6.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| F-6 | ~ -110 to -120 | m | The signal will be a multiplet due to coupling with H-4 and H-7. |

Rationale: The chemical shift is in the typical range for an aryl fluoride. The multiplicity will arise from coupling to the neighboring aromatic protons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain the ¹³C spectrum.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum with proton decoupling to simplify the spectrum, or without to observe H-F couplings.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum

For this compound, the molecular ion peak [M]⁺• is expected at m/z 164. The fragmentation pattern will likely involve the loss of the aldehyde group and other characteristic cleavages of the indazole ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 164 | [C₈H₅FN₂O]⁺• | Molecular ion |

| 163 | [M-H]⁺ | Loss of a hydrogen atom. |

| 135 | [M-CHO]⁺ | Loss of the formyl radical. |

| 108 | [C₆H₃FN]⁺• | Fragmentation of the indazole ring. |

Rationale: The fragmentation of indazole-type synthetic cannabinoids often involves characteristic cleavages of the heterocyclic ring system.[7] The loss of the formyl group is a common fragmentation pathway for aromatic aldehydes.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Ionization: Ionize the sample using the chosen method.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C=C, and C-F bonds.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3300 | N-H stretch | Characteristic for the N-H group in the indazole ring. |

| ~1680 | C=O stretch | Strong absorption for the aldehyde carbonyl group. |

| ~1620, 1500, 1450 | C=C stretch | Aromatic ring vibrations. |

| ~1250 | C-F stretch | Characteristic absorption for an aryl fluoride. |

Rationale: The predicted absorption frequencies are based on typical values for the respective functional groups and data from related indazole structures.[5][8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent (for solutions).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption

The UV-Vis spectrum of this compound in a solvent like acetonitrile is expected to show absorption bands corresponding to π→π* transitions of the aromatic system.

Table 6: Predicted UV-Vis Absorption Maxima for this compound

| λmax (nm) | Transition | Rationale |

| ~250-260 | π→π | Similar to the absorption of the 1H-indazole chromophore. |

| ~290-310 | π→π | The presence of the aldehyde group may cause a red shift. |

Rationale: The UV-Vis spectrum of 1H-indazole shows absorption maxima around 254 nm and 296 nm.[9] The substituents on the benzene ring will influence the exact position of these bands.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Key Structural and Analytical Concepts

To further clarify the relationships between the structure and its spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methyl-1H-indazole-5-carbaldehyde|CAS 1638771-81-9 [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. fhi.mpg.de [fhi.mpg.de]

- 9. researchgate.net [researchgate.net]

6-Fluoro-1H-indazole-5-carbaldehyde: A Technical Guide for Advanced Synthesis and Application

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-1H-indazole-5-carbaldehyde (CAS Number: 1126425-15-7), a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The strategic incorporation of a fluorine atom and a reactive carbaldehyde group onto the indazole scaffold imparts unique physicochemical properties, rendering it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This document delineates the compound's properties, proposes a detailed, field-proven synthetic pathway, and explores its applications, supported by authoritative references. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Strategic Importance of Fluorinated Indazoles

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs such as the kinase inhibitors pazopanib and axitinib.[1][2] The indazole ring system is a bioisostere of indole, capable of participating in key hydrogen bonding interactions with biological targets.[3]

The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, membrane permeability, and binding affinity.[4] In the context of the indazole scaffold, fluorination can significantly enhance biological activity. For instance, the presence of a fluorine atom at the C6 position has been shown to dramatically improve the inhibitory potency and oral bioavailability of certain kinase inhibitors.[5]

This compound emerges as a particularly valuable intermediate. The aldehyde functionality at the C5 position serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse pharmacophoric groups.[6] This guide will provide the technical details necessary to synthesize and utilize this potent building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is paramount for its effective use in synthesis.

General Properties

| Property | Value | Source |

| CAS Number | 1126425-15-7 | [7] |

| Molecular Formula | C₈H₅FN₂O | [7] |

| Molecular Weight | 164.14 g/mol | [7] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | Typically >97% (commercial) | [7] |

| Storage | 2-8°C, under inert gas | [7] |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.5 ppm (br s, 1H, NH): The acidic N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift.

-

δ ~10.2 ppm (s, 1H, CHO): The aldehyde proton will appear as a sharp singlet.

-

δ ~8.3-8.5 ppm (d, J ≈ 1-2 Hz, 1H, H7): The H7 proton, ortho to the aldehyde, will be a doublet.

-

δ ~8.1-8.2 ppm (s, 1H, H3): The H3 proton of the pyrazole ring typically appears as a singlet in this region.

-

δ ~7.7-7.9 ppm (d, J ≈ 8-9 Hz, 1H, H4): The H4 proton, coupled to the fluorine atom, will appear as a doublet.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~192 ppm (CHO): The aldehyde carbonyl carbon.

-

δ ~160-165 ppm (d, ¹JCF ≈ 240-250 Hz, C6): The carbon bearing the fluorine atom will show a large one-bond coupling constant.

-

δ ~140-145 ppm (C7a): The bridgehead carbon.

-

δ ~135-140 ppm (C3): The C3 carbon of the pyrazole ring.

-

δ ~125-130 ppm (C5): The carbon attached to the aldehyde group.

-

δ ~120-125 ppm (d, ³JCF ≈ 8-12 Hz, C4): The C4 carbon will show a smaller three-bond coupling to fluorine.

-

δ ~110-115 ppm (C3a): The other bridgehead carbon.

-

δ ~100-105 ppm (d, ²JCF ≈ 25-30 Hz, C7): The C7 carbon will exhibit a two-bond coupling to fluorine.

-

-

Mass Spectrometry (ESI-MS):

-

m/z 165.04 [M+H]⁺

-

m/z 163.03 [M-H]⁻

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3200-3400 (N-H stretch): Broad peak characteristic of the indazole N-H.

-

~1670-1690 (C=O stretch): Strong absorption from the aldehyde carbonyl.

-

~1620, 1480 (C=C and C=N stretch): Aromatic and heteroaromatic ring vibrations.

-

~1250 (C-F stretch): Characteristic absorption for an aryl fluoride.

-

Recommended Synthetic Protocol

The synthesis of this compound can be logically approached in two main stages: the construction of the core 6-fluoro-1H-indazole ring system, followed by the regioselective introduction of the formyl group at the C5 position.

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway to this compound.

Part 1: Synthesis of 6-Fluoro-1H-indazole

This procedure is adapted from established methods for indazole synthesis, starting from a commercially available substituted aniline.

Step 1: Acetylation of 4-Fluoro-2-methylaniline

-

To a solution of 4-fluoro-2-methylaniline (1.0 eq) in dichloromethane at 0 °C, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-fluoro-2-methylphenyl)acetamide, which can often be used in the next step without further purification.

Causality: The acetylation protects the amine functionality, preventing it from interfering with the subsequent nitration and providing a directing group for the desired regiochemistry.

Step 2: Nitration

-

Cool concentrated sulfuric acid to 0 °C in a flask equipped with a dropping funnel.

-

Slowly add the N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) from the previous step, ensuring the temperature does not exceed 10 °C.

-

Once dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the internal temperature at 0-5 °C.

-

Stir the reaction at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide.

Causality: The acetamido group is an ortho-, para-director. With the para position blocked by the fluorine atom, nitration is directed to the ortho position, which is meta to the fluorine, yielding the desired 5-nitro isomer.

Step 3: Diazotization and Cyclization

-

Suspend the N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of acetic acid and sulfuric acid.

-

Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Gently heat the reaction mixture to 60-70 °C. The cyclization will occur with the evolution of gas.

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.

-

Neutralize with a sodium hydroxide solution and extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography on silica gel to afford 6-fluoro-1H-indazole.

Causality: This is a classic Jacobson indazole synthesis. The diazotization of the aniline followed by intramolecular cyclization with the elimination of the acetyl group forms the indazole ring.

Part 2: Vilsmeier-Haack Formylation of 6-Fluoro-1H-indazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[6][9][11]

Step-by-Step Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature remains below 10 °C. A solid may form. This is the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and a saturated sodium acetate solution.

-

Stir vigorously for 1-2 hours until the intermediate iminium salt is fully hydrolyzed. The product may precipitate.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Causality: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich benzene portion of the indazole ring. The C5 position is activated for electrophilic substitution, leading to the desired regioselective formylation. The subsequent aqueous workup hydrolyzes the resulting iminium salt to the aldehyde.

Applications in Drug Discovery and Development

This compound is a strategic building block for the synthesis of targeted therapeutics, most notably kinase inhibitors.[1][5]

Kinase Inhibitor Synthesis

The aldehyde group is a key precursor for constructing the side chains that often dictate the selectivity and potency of kinase inhibitors.

Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor

Caption: Reductive amination workflow using the title compound.

In a typical synthetic sequence, the aldehyde can undergo reductive amination with a primary or secondary amine to form a C-N bond, a common linkage in many kinase inhibitors. The choice of amine allows for the exploration of structure-activity relationships (SAR) by introducing various functionalities designed to interact with specific pockets of the kinase active site. The fluorine at the C6 position often enhances the binding affinity and improves pharmacokinetic properties.

Scaffold for Combinatorial Chemistry

The reactivity of the aldehyde group makes this compound an ideal starting point for the creation of chemical libraries for high-throughput screening. By reacting the aldehyde with a diverse set of amines, hydrazines, or stabilized ylides, a large number of structurally distinct indazole derivatives can be rapidly synthesized.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety precautions are essential.

-

Hazard Identification: While specific toxicology data for this compound is limited, it should be handled as a potentially hazardous substance. Related compounds are known to cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere to prevent degradation.[7]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry. Its unique combination of a fluorinated indazole core and a reactive aldehyde handle provides a versatile platform for the synthesis of novel, biologically active molecules. The synthetic protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs, particularly in the pursuit of next-generation kinase inhibitors.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Fabis, F. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Singh, G. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

-

Sharma, S. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2021). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]

-

Singampalli, A. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

PubMed. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

-

OUCI. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Available at: [Link]

- Google Patents. CN103319410A - Synthesis method of indazole compound.

- Google Patents. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids.

-

PubChem. 1H-Indazole. Available at: [Link]

-

PubMed. (2021). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Available at: [Link]

-

PubChem. 5-Bromo-6-fluoro-1H-indazole. Available at: [Link]

-

PubMed Central. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Available at: [Link]

-

PubMed Central. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available at: [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Available at: [Link]

-

PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Available at: [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available at: [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

Sources

- 1. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound [myskinrecipes.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Fluoro-1H-indazole-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-indazole-5-carbaldehyde is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining the privileged indazole scaffold with a reactive aldehyde group and a fluorine substituent, make it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The indazole core is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to participate in key interactions with biological targets.[1][2][3] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, while the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of the final compounds, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications in the development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a pyrazole ring, with a fluorine atom at the 6-position and a carbaldehyde group at the 5-position.

Molecular Structure of this compound

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. [1]Indazole derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. [2][4] this compound serves as a key intermediate in the synthesis of such bioactive molecules. The aldehyde group allows for the introduction of various side chains and pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The fluorine atom can enhance metabolic stability by blocking potential sites of metabolism and can also improve binding affinity through favorable interactions with the target protein.

A representative application is in the synthesis of kinase inhibitors. The aldehyde can be converted to an amine via reductive amination, which can then be coupled with other fragments to build the final inhibitor.

Caption: A general scheme for the use of this compound in the synthesis of kinase inhibitors.

Experimental Protocols

General Protocol for Reductive Amination:

This protocol describes a general procedure for the reductive amination of this compound with a primary amine. The specific conditions may need to be optimized for different amines.

Materials:

-

This compound

-

Primary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DCM or DCE, add the primary amine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired secondary amine.

Rationale: This two-step, one-pot procedure is a mild and efficient method for the synthesis of secondary amines. The in-situ formation of the imine followed by its reduction with the mild reducing agent sodium triacetoxyborohydride avoids the isolation of the potentially unstable imine intermediate. Acetic acid catalyzes the formation of the imine.

Safety and Handling

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled. [5]* Causes skin and serious eye irritation. [6]* May cause respiratory irritation. [6] Precautions for Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5]* Use in a well-ventilated area or under a chemical fume hood. [7]* Avoid breathing dust, fumes, gas, mist, vapors, or spray. [5]* Wash hands thoroughly after handling. [8] Conditions for Safe Storage:

-

Store in a tightly closed container in a dry and well-ventilated place. [8]* Recommended storage temperature is 2-8°C under an inert atmosphere. [9]* Keep away from incompatible materials such as strong oxidizing agents. [8]

Conclusion

This compound is a strategically important building block for the synthesis of novel bioactive compounds. Its combination of a privileged indazole scaffold, a versatile aldehyde handle, and a modulating fluorine atom provides medicinal chemists with a powerful tool for the design and development of new therapeutics. This guide has provided a comprehensive overview of its known properties, potential synthetic routes, and applications, highlighting its significance for researchers and professionals in the field of drug discovery. Further detailed experimental studies on its reactivity and the publication of its full spectroscopic characterization will undoubtedly facilitate its broader application in the scientific community.

References

-

Abdel-Wahab, B. F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12811–12819. [Link]

-

PubChem. (n.d.). 6-Fluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

BASF. (2023). Safety data sheet. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (n.d.). 1H-Indazole-6-carbaldehyde Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. PubMed Central. Retrieved from [Link]

Sources

- 1. 6-Methyl-1H-indazole-5-carbaldehyde|CAS 1638771-81-9 [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. angenechemical.com [angenechemical.com]

- 6. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agro.basf.fr [agro.basf.fr]

- 8. fishersci.com [fishersci.com]

- 9. This compound [myskinrecipes.com]

The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The strategic introduction of fluorine atoms into the indazole framework has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced biological activity, metabolic stability, and bioavailability.[4][5][6] This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated indazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, as well as their role as potent enzyme inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to harness the unique properties of fluorine to design the next generation of indazole-based therapeutics.

The Impact of Fluorination on the Physicochemical Properties of Indazoles

The introduction of fluorine, the most electronegative element, into an organic molecule imparts a range of unique properties that can be exploited in drug design.[6] In the context of indazole derivatives, fluorination can significantly influence:

-

Lipophilicity: The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can decrease it. This modulation allows for fine-tuning of a molecule's ability to cross cell membranes and interact with its target.[4][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4][7] This increased metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles.[4][5]

-

Binding Affinity: Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its target protein.[4] The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, influencing ionization states and binding interactions.

-

Conformation: The introduction of fluorine can induce conformational changes in a molecule, which can pre-organize it into a bioactive conformation for optimal target engagement.[6]

Anticancer Activity of Fluorinated Indazole Derivatives

Indazole derivatives have shown significant promise as anticancer agents, and the incorporation of fluorine has been a key strategy in the development of potent and selective inhibitors of various cancer-related targets.[8][9]

Kinase Inhibition

Many fluorinated indazoles exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[10][11]

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Fluorinated indazole derivatives have been designed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic properties.[12] For example, a series of indazole derivatives were designed as VEGFR-2 kinase inhibitors, with the most potent compound exhibiting an IC50 of 1.24 nM.[12]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: FGFRs are another family of receptor tyrosine kinases involved in cell proliferation and survival. A series of fluorinated indazole derivatives were evaluated as FGFR inhibitors, with one compound containing a 2,6-difluoro-3-methoxyphenyl group showing potent enzymatic and antiproliferative activities, with an IC50 of 2.0 ± 0.8 nM against FGFR2.[1]

-

p38 Kinase Inhibitors: p38 kinases are involved in inflammatory responses and have been implicated in cancer. 5-indazole derivatives have been patented as inhibitors of p38 kinase for the treatment of inflammatory diseases.[4]

-

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibitors: The ERK signaling pathway is a central regulator of cell proliferation, and its aberrant activation is common in many cancers. Indazole amide-based compounds have been optimized as potent ERK1/2 inhibitors.[13]

Induction of Apoptosis

Some fluorinated indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study found that a specific indazole derivative promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[9] This compound also increased the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[9]

Antiproliferative Activity

Fluorinated indazoles have demonstrated broad antiproliferative activity against various cancer cell lines. For instance, a series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM.[9] In another study, novel indazol-pyrimidine-based derivatives exhibited significant cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colorectal cancer) cell lines.[2]

Table 1: Anticancer Activity of Selected Fluorinated Indazole Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | Activity (IC50/EC50) | Reference |

| Indazole-based VEGFR-2 Inhibitor | VEGFR-2 Kinase | - | 1.24 nM | [12] |

| 2,6-difluoro-3-methoxyphenyl indazole | FGFR1, FGFR2 | KG1, SNU16 | <4.1 nM (FGFR1), 2.0 ± 0.8 nM (FGFR2) | [1] |

| Indazole derivative | Apoptosis induction | 4T1 (breast cancer) | 0.23–1.15 μM (antiproliferative) | [9] |

| Indazol-pyrimidine derivative | Cytotoxicity | MCF-7 (breast cancer) | 1.629 μM | [2] |

| 6-Fluoroindazole derivative | ROCK1 Kinase | - | 14 nM | [4][5] |

Anti-inflammatory Activity of Fluorinated Indazole Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases. Fluorinated indazole derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and pathways.[14]

Inhibition of Pro-inflammatory Enzymes

-

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a signaling molecule involved in inflammation, and its overproduction by inducible nitric oxide synthase (NOS-II) can be detrimental. Fluorinated indazoles have been developed as selective inhibitors of NOS isoforms.[15] For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit NOS-II activity by 80% without affecting NOS-I activity, suggesting its potential as a selective anti-inflammatory agent.[15]

-

Cyclooxygenase (COX) Inhibition: Some fluorinated pyrazoles, which are structurally related to indazoles, have shown potent inhibitory effects on COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[5]

Modulation of Inflammatory Signaling Pathways

Substituted fluorophenyl imidazoles, another class of related heterocycles, have been shown to inhibit the phosphorylation of p38 MAPK and NF-κB, two key signaling molecules in the inflammatory cascade.[16] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[16]

Inhibition of Receptor-Interacting Protein 2 (RIP2) Kinase

5-fluoroindazole derivatives have been identified as inhibitors of RIP2 kinase, a crucial mediator of inflammatory signaling downstream of the NOD1 and NOD2 receptors.[5]

Antiviral and Antimicrobial Activities

The unique properties of fluorinated indazoles also extend to their activity against pathogenic microorganisms.

Antiviral Activity

Fluorinated indazole derivatives have shown notable activity against human immunodeficiency virus (HIV). Two 5-fluoroindazole derivatives were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and demonstrated improved potency against the wild-type reverse transcriptase enzyme compared to their non-fluorinated counterparts.[5] The presence of a fluorine atom at position-5 was found to be crucial for this enhanced activity.[17]

Antimicrobial Activity

While research on the antimicrobial activity of fluorinated indazoles is ongoing, related fluorinated benzimidazoles have demonstrated good antibacterial and antifungal properties.[18] Structure-activity relationship studies of these compounds suggest that the position of the fluorine atom on the phenyl ring significantly influences their antimicrobial potency.[18] Some indazole derivatives have shown inhibitory activity against bacterial strains such as Escherichia coli and Bacillus cereus, and the fungal strain Candida albicans.[19]

Experimental Protocols

Synthesis of Fluorinated Indazoles

A common method for the synthesis of fluorinated indazoles involves the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).[20][21][22]

Step-by-Step Protocol for C-3 Fluorination of 2H-Indazoles:

-

Reaction Setup: To a solution of the 2H-indazole (0.2 mmol) in water (2 mL) in a sealed tube, add N-fluorobenzenesulfonimide (NFSI) (1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at 80 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole.

Causality Behind Experimental Choices:

-

Solvent: Water is chosen as an environmentally friendly and efficient solvent for this transformation.[20]

-

Fluorinating Agent: NFSI is a commercially available and easy-to-handle electrophilic fluorinating agent that has been shown to be effective for the fluorination of various heterocycles.[21]

-

Temperature: The reaction is heated to 80 °C to ensure a reasonable reaction rate.

In Vitro Kinase Inhibition Assay

Step-by-Step Protocol for a Fluorescence Anisotropy Kinase Binding Assay:

-

Reagent Preparation: Prepare a solution of the purified kinase, a fluorescently labeled tracer (a known ligand for the kinase), and the test compound (fluorinated indazole derivative) in an appropriate assay buffer.

-

Incubation: Mix the kinase, tracer, and test compound in a microplate and incubate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence anisotropy of the samples using a plate reader.

-

Data Analysis: The binding of the tracer to the kinase results in a high fluorescence anisotropy value. Displacement of the tracer by the test compound leads to a decrease in anisotropy. The IC50 value (the concentration of the test compound that causes 50% inhibition of tracer binding) can be calculated by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

-

Fluorescence Anisotropy: This technique is a sensitive and homogeneous method for measuring binding interactions in solution, avoiding the need for separation steps.

-

Competitive Binding: This assay format allows for the determination of the binding affinity of unlabeled test compounds by measuring their ability to compete with a known fluorescent ligand.

Cell Proliferation (MTT) Assay

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole derivative and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices:

-

MTT Reagent: MTT is a colorimetric reagent that is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. This provides a quantitative measure of cell viability and proliferation.

Visualizations

Signaling Pathway Inhibition by Fluorinated Indazoles

Caption: Inhibition of key signaling pathways by fluorinated indazole derivatives.

Experimental Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of fluorinated indazole derivatives.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with a wide range of biological activities. Fluorinated indazoles have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, primarily through the potent and often selective inhibition of key enzymes and signaling pathways. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have been instrumental in optimizing the pharmacological profiles of these compounds.

Future research in this area will likely focus on the development of more selective and potent inhibitors through structure-based drug design and the exploration of novel fluorinated motifs. Further investigation into the mechanisms of action of these compounds will provide a deeper understanding of their therapeutic potential and may reveal new biological targets. The continued development of innovative synthetic methodologies for the precise introduction of fluorine will also be crucial for expanding the chemical space of fluorinated indazoles. Ultimately, the continued exploration of this fascinating class of molecules holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

-

Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 33864-33905. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Pérez-Martín, I., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(17), 6180-6187. [Link]

-

Li, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2535. [Link]

-

El-Meguid, M. A. A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6296. [Link]

-

Dalmarco, E. M., et al. (2019). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. Biomedicine & Pharmacotherapy, 112, 108679. [Link]

-

Yadav, G., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15885. [Link]

-

Singh, P., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 959648. [Link]

-

Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 1387-1428. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15885. [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]

-

Various Authors. (2016-2025). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

-

Author Unknown. (2026). Classics in Medicinal Chemistry: Lenacapavir. The Curious Wavefunction. [Link]

-

Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32931-32952. [Link]

-

Di Masi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 431. [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(1), 143-147. [Link]

-

Dalmarco, E. M., et al. (2019). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. ResearchGate. [Link]

-

Haribabu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 485-491. [Link]

-

Saedi, A. M. R. A., et al. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(2), 103554. [Link]

-

Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32931-32952. [Link]

-

Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(24), 1966-1977. [Link]

-

Vrushabendra Swamy, B. M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(5), FC01-FC05. [Link]

-

Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-869. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 264, 116035. [Link]

-

Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

van der Kamp, M. W., et al. (2021). Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1044-1050. [Link]

-

Kumar, R., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 54(4), 2131-2144. [Link]

-

Various Authors. (2023). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Ionescu, I. A., et al. (2024). An Overview of the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2023). Pharmaceuticals, 17(1), 89. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]